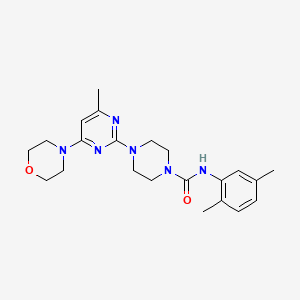![molecular formula C24H24N2O5S B11246077 N-(3,4-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11246077.png)
N-(3,4-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide, also known by its chemical structure C24H23NO5S, is a complex organic compound. Let’s break down its name:
N-(3,4-dimethylphenyl): This part of the compound contains a substituted phenyl group with two methyl groups at positions 3 and 4.
4-[(4-methoxyphenyl)sulfonyl]: Here, we have a sulfonyl group attached to a methoxy-substituted phenyl ring.
3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: This segment represents a fused benzoxazine ring system with an amide group.
Méthodes De Préparation
The synthesis of this compound involves several steps
- Formation of the Benzoxazine Ring:
- The benzoxazine ring can be prepared via cyclization reactions involving an amine, phenol, and formaldehyde.
- Conditions may include acid catalysis or base-promoted reactions.
- Sulfonylation:
- The sulfonyl group is introduced using a sulfonyl chloride (e.g., methanesulfonyl chloride).
- Reaction conditions typically involve a base (such as pyridine) and an organic solvent.
- Amidation:
- The amide group is formed by reacting the benzoxazine intermediate with an appropriate amine (e.g., dimethylamine).
- Acidic or basic conditions can be employed.
Analyse Des Réactions Chimiques
Oxidation: The sulfonyl group can undergo oxidation to form a sulfone.
Reduction: Reduction of the sulfonyl group may yield a sulfide.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents: Pyridine, formaldehyde, sulfonyl chlorides, amines.
Major Products: The fully substituted benzoxazine carboxamide is the primary product.
Applications De Recherche Scientifique
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.
Polymer Chemistry: Benzoxazine derivatives are used in high-performance polymers.
Biological Studies: Investigating its interactions with enzymes and receptors.
Materials Science:
Mécanisme D'action
Target: The compound likely interacts with specific proteins or enzymes.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other benzoxazine derivatives, such as those with different substituents.
Uniqueness: Its specific combination of phenyl, sulfonyl, and amide groups sets it apart.
Propriétés
Formule moléculaire |
C24H24N2O5S |
|---|---|
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C24H24N2O5S/c1-16-8-9-18(14-17(16)2)25-24(27)23-15-26(21-6-4-5-7-22(21)31-23)32(28,29)20-12-10-19(30-3)11-13-20/h4-14,23H,15H2,1-3H3,(H,25,27) |
Clé InChI |
XUIPXQQWAKAINM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C=C4)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-chlorobenzyl)sulfonyl]-N-(4-ethoxyphenyl)piperidine-3-carboxamide](/img/structure/B11245994.png)
![N-(3-fluoro-4-methylphenyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B11245996.png)
![N-[4-({4-[6-(Azepan-1-YL)pyridazin-3-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide](/img/structure/B11246003.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11246011.png)

![2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246020.png)
![N-[4-(Adamantan-1-YL)phenyl]-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11246023.png)
![N-cyclohexyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine](/img/structure/B11246024.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-cyanophenyl)acetamide](/img/structure/B11246027.png)

![1-[7-Acetyl-6-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]ethan-1-one](/img/structure/B11246046.png)
![2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B11246047.png)
![N-(3-chlorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246061.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B11246071.png)
